molecular formula C14H11ClN2O3S2 B2795781 N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzene-1-sulfonamide CAS No. 1374679-57-8

N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzene-1-sulfonamide

Cat. No.: B2795781
CAS No.: 1374679-57-8
M. Wt: 354.82
InChI Key: MCWTWTZMFDPPLO-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzene-1-sulfonamide ( 1374679-57-8) is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel anti-infective agents. It features a benzothiazole scaffold, a privileged structure in drug discovery known for its diverse pharmacological profiles, coupled with a sulfonamide functional group . This molecular architecture is frequently explored for its potential antimicrobial properties, as both structural components are associated with biological activity against a range of bacterial pathogens . The proposed mechanism of action for many antimicrobial sulfonamides involves the competitive inhibition of the bacterial enzyme dihydropteroate synthetase (DHPS). This enzyme is essential for the synthesis of folate, and its inhibition disrupts nucleotide and DNA production, leading to a bacteriostatic effect on susceptible bacteria . Researchers value this compound as a key intermediate or target molecule for constructing chemical libraries aimed at screening for new antibacterial agents with potent activity against both Gram-positive and Gram-negative strains . Key Chemical Identifiers:

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S2/c1-20-12-8-9(6-7-10(12)15)22(18,19)17-14-16-11-4-2-3-5-13(11)21-14/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWTWTZMFDPPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the formation of the benzothiazole core One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzothiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemical Research Applications

In chemical research, N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzene-1-sulfonamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as an intermediate in the development of new chemical entities. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution reactions, making it versatile for creating derivatives with tailored properties.

Table 1: Chemical Reactions Involving this compound

Reaction TypeCommon ReagentsMajor Products Formed
OxidationPotassium permanganate (KMnO₄)Carboxylic acids or ketones
ReductionHydrogen gas (H₂), Sodium borohydride (NaBH₄)Alcohols or amines
SubstitutionAlkyl halides in the presence of a baseVarious alkyl or aryl groups

Biological Research Applications

The compound has shown potential in biological research, particularly for its antibacterial and antifungal properties. Studies indicate that it can inhibit the growth of various microorganisms, positioning it as a candidate for developing new antimicrobial agents. The sulfonamide group is known to interact with biological targets, making this compound useful in medicinal chemistry.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial enzymes crucial for cell wall synthesis.

Medicinal Chemistry Applications

In the field of medicinal chemistry, this compound is being explored for its therapeutic potential. Its ability to bind to specific molecular targets suggests applications in drug design for various diseases.

Table 2: Potential Therapeutic Applications

Disease TargetMechanism of ActionPotential Benefits
Bacterial InfectionsInhibition of cell wall synthesisDevelopment of new antibiotics
Fungal InfectionsDisruption of fungal metabolismBroad-spectrum antifungal agents
CancerTargeting specific cancer pathwaysDevelopment of novel anticancer therapies

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and pigments due to its stability and reactivity. The compound's properties make it suitable for applications requiring robust chemical characteristics.

Case Study: Dye Production

The compound has been incorporated into formulations for producing vibrant dyes used in textiles and coatings. Its sulfonamide group enhances solubility and binding properties, leading to improved color fastness in various applications.

Mechanism of Action

The mechanism by which N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group is known to bind to enzymes and receptors, inhibiting their activity. This interaction disrupts biological processes, leading to the desired therapeutic or antimicrobial effects.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of bacterial enzymes involved in cell wall synthesis.

  • Receptors: Binding to receptors involved in signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide (CAS 90349-63-6)
  • Molecular Formula : C₉H₉N₃O₃S₂
  • Molecular Weight : 271.31 g/mol
  • Key Features: Replaces the benzothiazole ring with a 1,3,4-thiadiazole heterocycle. Lacks the chloro substituent, retaining only a 4-methoxy group on the benzene ring. Solubility: Limited in chloroform and methanol but compatible with DMSO .

Comparison :

  • Absence of a chloro group lowers electronegativity, affecting binding affinity in pharmacological contexts.
4-Chloro-N-[1-(3-methoxybenzyl)-benzimidazol-4-yl]benzenesulfonamide (CAS 338964-27-5)
  • Molecular Formula : C₂₃H₂₂ClN₃O₃S
  • Molecular Weight : 468.96 g/mol
  • Key Features :
    • Substitutes benzothiazole with a benzimidazole core.
    • Incorporates a 3-methoxybenzyl substituent, enhancing steric bulk .

Comparison :

  • The 3-methoxybenzyl group introduces steric hindrance, which may reduce solubility but enhance selectivity in enzyme inhibition.
Halogenated Analogues (4-Fluoro, 4-Bromo Derivatives)
  • Structural Insights: Chloro and bromo derivatives crystallize in the tetragonal P-421c space group, while the fluoro analogue adopts monoclinic P21/c. Halogen size directly impacts lattice energy and packing efficiency. Dominant Interactions: N–H(hydrazinyl)···N(thiazoyl) hydrogen bonds and offset π···π stacking stabilize all three derivatives. Bromo variants exhibit shorter halogen···π contacts due to higher polarizability .

Comparison :

  • The chloro substituent in the target compound balances steric and electronic effects, offering intermediate lattice stability between fluoro (smaller) and bromo (larger) analogues.

Pharmacological and Physicochemical Data

Compound Molecular Weight (g/mol) Solubility Key Interactions Potential Applications
Target Compound 342.80 Limited data; likely DMSO-compatible N–H···N, π···π stacking Kinase inhibition, antimicrobials
4-Methoxy-thiadiazole derivative 271.31 Chloroform, methanol S···O (sulfonate) interactions Research chemical, enzyme assays
Benzimidazole analogue 468.96 Not reported N–H···O, C–H···π Anticancer, kinase modulation

Crystallographic and Computational Insights

  • Hirshfeld Surface Analysis : For the target compound’s analogues, ~25% of intermolecular contacts arise from H-bonding (N–H···N/O), while π···π interactions contribute ~15% .
  • PIXEL Calculations : Lattice energy for chloro derivatives (~−120 kJ/mol) is intermediate between fluoro (−110 kJ/mol) and bromo (−130 kJ/mol) variants, reflecting halogen electronegativity trends .

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and microbiology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzothiazole ring fused with a sulfonamide group , along with chloro and methoxy substituents on the aromatic ring. Its molecular formula is C11H9ClN2O2SC_{11}H_{9}ClN_{2}O_{2}S and it has a CAS number of 1374679-57-8. The synthesis typically involves:

  • Formation of the Benzothiazole Core : Achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.
  • Further Modifications : Subsequent reactions introduce the chloro and methoxy groups, completing the sulfonamide structure.

Optimized synthetic routes are crucial for achieving high yield and purity, often employing continuous flow reactors in industrial settings .

This compound exerts its biological effects primarily through interactions with specific molecular targets:

  • Enzymatic Inhibition : The sulfonamide group binds to enzymes involved in bacterial cell wall synthesis, disrupting essential biological processes such as folic acid synthesis. This mechanism underpins its potential antibacterial activity .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various microorganisms by targeting specific enzymes critical for their survival. For example, studies have demonstrated its effectiveness against strains of bacteria resistant to conventional antibiotics .

Cytotoxicity and Anticancer Potential

In addition to its antibacterial activity, this compound has shown promise in anticancer research. Preliminary studies suggest that it may selectively induce cytotoxic effects in cancer cell lines while sparing normal cells. This selectivity is crucial for developing new cancer therapies .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria .
Study 2Found selective cytotoxicity towards Hep3B cancer cells with minimal effects on normal cell lines .
Study 3Explored structural modifications that enhanced potency against specific carbonic anhydrase isoforms, indicating potential for broader therapeutic applications .

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